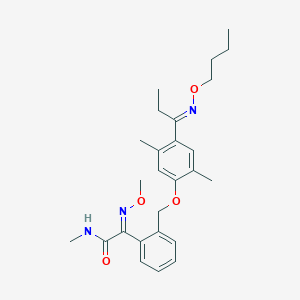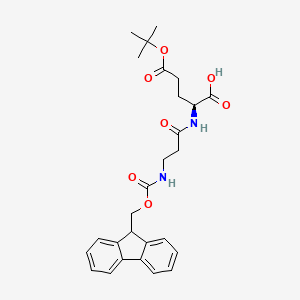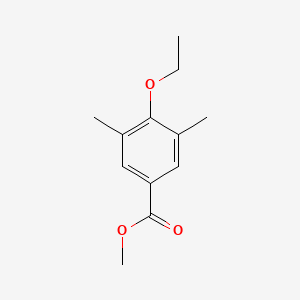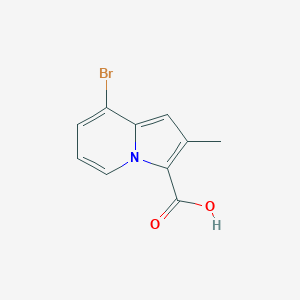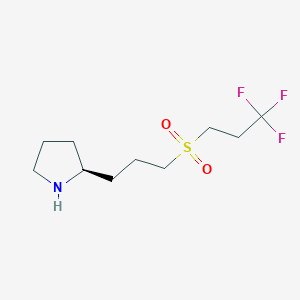
(S)-2-(3-((3,3,3-Trifluoropropyl)sulfonyl)propyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3-((3,3,3-Trifluoropropyl)sulfonyl)propyl)pyrrolidine is a compound characterized by the presence of a pyrrolidine ring substituted with a trifluoropropylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-((3,3,3-Trifluoropropyl)sulfonyl)propyl)pyrrolidine typically involves the reaction of pyrrolidine with a trifluoropropylsulfonylating agent under controlled conditions. One common method involves the use of trifluoropropyltrimethoxysilane as a precursor, which undergoes a series of reactions to introduce the trifluoropropylsulfonyl group onto the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-((3,3,3-Trifluoropropyl)sulfonyl)propyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted pyrrolidines, depending on the specific reaction and conditions employed.
Scientific Research Applications
(S)-2-(3-((3,3,3-Trifluoropropyl)sulfonyl)propyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of (S)-2-(3-((3,3,3-Trifluoropropyl)sulfonyl)propyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropylsulfonyl group can enhance the compound’s binding affinity and specificity, leading to modulation of the target’s activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Poly[methyl(3,3,3-trifluoropropyl)siloxane]: This compound shares the trifluoropropyl group but differs in its polymeric structure and applications.
(S)-1-(3,3,3-trifluoropropyl)pyrrolidin-3-amine: Similar in structure but with an amine group instead of a sulfonyl group.
Properties
Molecular Formula |
C10H18F3NO2S |
|---|---|
Molecular Weight |
273.32 g/mol |
IUPAC Name |
(2S)-2-[3-(3,3,3-trifluoropropylsulfonyl)propyl]pyrrolidine |
InChI |
InChI=1S/C10H18F3NO2S/c11-10(12,13)5-8-17(15,16)7-2-4-9-3-1-6-14-9/h9,14H,1-8H2/t9-/m0/s1 |
InChI Key |
AQBXBTVRCBNSFN-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)CCCS(=O)(=O)CCC(F)(F)F |
Canonical SMILES |
C1CC(NC1)CCCS(=O)(=O)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methyl-3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B12988236.png)
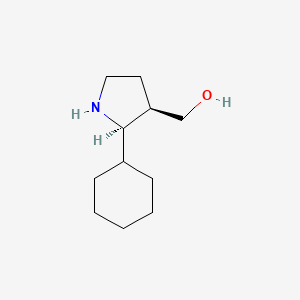
![4-chloro-N-cyclopropyl-3-{[1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-4-yl]amino}benzamide](/img/structure/B12988241.png)
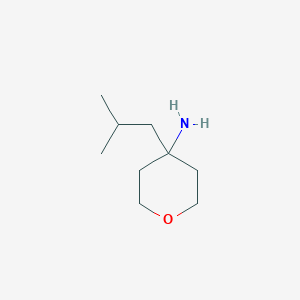



![Methyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B12988279.png)
![6'-(Trifluoromethyl)-2'H-spiro[azepane-4,3'-benzofuran]](/img/structure/B12988282.png)
